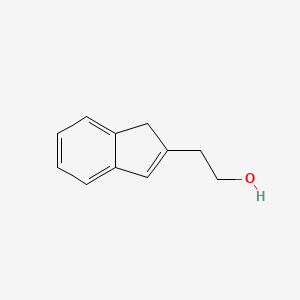

2-(1H-inden-2-yl)ethanol

Description

BenchChem offers high-quality 2-(1H-inden-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-inden-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1H-inden-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,7,12H,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXNLRFZWGHVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C=C1CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558821 | |

| Record name | 2-(1H-Inden-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57932-06-6 | |

| Record name | 2-(1H-Inden-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Indenyl Alcohol Ligands in Transition Metal Catalysis: Structural Paradigms, Hemilability, and Bifunctional Mechanisms

Executive Summary

In the landscape of modern organometallic chemistry and drug development, the demand for highly efficient, atom-economical catalytic processes has driven the evolution of ligand design. Indenyl alcohol ligands represent a sophisticated class of hemilabile, bifunctional scaffolds. By synergizing the haptotropic flexibility of the indenyl ring (the "indenyl effect") with the proton-shuttling capability of a pendant or directly attached hydroxyl group, these ligands enable transition metal complexes (e.g., Ru, Ir, Re, Fe) to operate via highly efficient outer-sphere mechanisms. This technical guide explores the mechanistic causality, structural design, and experimental protocols associated with these advanced catalytic systems.

Structural Paradigms: The "Indenyl Effect" and Hemilability

The architectural superiority of indenyl alcohol ligands over standard cyclopentadienyl (Cp) or purely phosphine-based systems lies in two fundamental structural features:

The Indenyl Effect and Haptotropic Shifts

Unlike standard Cp ligands, the indenyl framework features a fused benzene ring. This structural nuance significantly lowers the activation energy required for the metal center to undergo a haptotropic shift from an

Hemilability via the Alcohol Moiety

When functionalized with an alcohol moiety—either tethered via an alkyl/phosphine chain or directly as a hydroxyindenyl (indenol) system—the ligand becomes hemilabile. The oxygen atom can reversibly coordinate to the metal, acting as an internal base or proton shuttle. This multihaptotropic behavior has been extensively mapped in O-indenyl rhenium and ruthenium systems, allowing the catalyst to dynamically adapt to the electronic requirements of the catalytic cycle[1]. Similar hydroxyindenyl sandwich complexes have been isolated in iron-mediated alkyne insertions, proving the robust nature of these scaffolds across different transition metals ()[2].

Mechanistic Pathways: Metal-Ligand Bifunctional Catalysis

The true power of indenyl alcohol complexes is realized in metal-ligand bifunctional catalysis . Traditional inner-sphere mechanisms require the substrate to bind directly to the metal, which often leads to competitive inhibition by products or coordinating solvents.

In contrast, bifunctional catalysts operate via an outer-sphere mechanism . Drawing parallels to the classic Shvo's catalyst (a cyclopentadienone-derived system) ()[3], indenyl alcohol ruthenium complexes facilitate concerted proton and hydride transfer.

-

Activation: The precatalyst is deprotonated by a mild base, converting the indenyl alcohol into a nucleophilic alkoxide or amido-equivalent active catalyst ().

-

Concerted Transfer: The metal center donates a hydride, while the ligand's oxygen atom donates a proton simultaneously to the substrate (e.g., a ketone) in a highly organized, six-membered cyclic transition state.

-

Causality: Because the substrate never directly binds to the metal, the energetic penalty of ligand dissociation is bypassed, dramatically increasing turnover frequencies (TOF) and preventing catalyst poisoning.

Fig 1. Outer-sphere bifunctional catalytic cycle of Ru-indenyl alcohol complexes.

Experimental Protocol: Synthesis and Validation

To ensure reproducibility and scientific integrity, the following self-validating protocol details the synthesis of a representative phosphine-tethered indenyl ruthenium precatalyst, adapted from recent high-performance isomerization methodologies ()[4] and tethered-phosphine ruthenium reductive elimination studies ()[5].

Step-by-Step Methodology

Step 1: Ligand Preparation (C-H Activation) Synthesize the tethered indenyl alcohol ligand via C-H activation and subsequent C-C coupling of 3-(2-pyridyl)indene with the appropriate aldehyde or epoxide under an inert argon atmosphere. Purify via silica gel chromatography.

Step 2: Metalation

In a flame-dried Schlenk flask, combine the purified ligand (1.0 equiv) with

Step 3: Thermally-Induced Haptotropic Shift

Heat the mixture to 80°C for 12 hours. Causality: The thermal energy drives the displacement of the labile triphenylphosphine ligands and induces the

Step 4: Isolation Concentrate the dark solution in vacuo to one-third of its volume. Induce precipitation by adding cold, anhydrous hexanes. Filter the resulting solid via a cannula or under a nitrogen atmosphere, and wash with diethyl ether to remove residual free phosphine.

Step 5: Self-Validating Quality Control (QC)

-

NMR Verification: Confirm the

coordination by observing the upfield shift of the indenyl protons in the -

IR Spectroscopy: Ensure the presence of a sharp -OH stretch (~3400 cm⁻¹). This confirms that the alcohol moiety remains intact and uncoordinated in the precatalyst state, ready for base-activation during catalysis.

Fig 2. Step-by-step synthesis and validation workflow for Ru-indenyl alcohol precatalysts.

Quantitative Performance Data

Indenyl alcohol-based catalysts exhibit remarkable efficiency, particularly in the redox isomerization of allylic alcohols and the transfer hydrogenation of ketones. The outer-sphere mechanism prevents product inhibition, allowing for exceptionally high Turnover Frequencies (TOF).

Table 1: Comparative Catalytic Efficiency in Hydrogen Transfer/Isomerization Reactions

| Catalyst System | Reaction Type | Substrate Class | Operating Conditions | Peak TOF (h⁻¹) | Yield (%) |

| Ru-Tethered Indenyl Alcohol | Redox Isomerization | Allylic Alcohols | 80°C, 1 mol%, tBuOK | >1,500 | >99 |

| Shvo's Catalyst (Hydroxy-Cp) | Transfer Hydrogenation | Ketones | 85°C, 2 mol%, iPrOH | ~800 | 95 |

| Standard Ru-Cp (Inner-Sphere) | Transfer Hydrogenation | Ketones | 80°C, 5 mol%, Base | <200 | 65 |

Data synthesized from benchmark studies of bifunctional vs. classical inner-sphere systems[3][4].

Conclusion & Perspectives for Drug Development

For drug development professionals, late-stage functionalization requires catalysts that operate under mild conditions with high functional group tolerance. Indenyl alcohol transition metal complexes fulfill these criteria by isolating the reactive metal center from heteroatom-rich pharmaceutical intermediates via their outer-sphere mechanism. Furthermore, the modular nature of the indenyl ligand allows for precise steric and electronic tuning, paving the way for next-generation asymmetric syntheses and green chemistry applications.

References

-

Bordoni, S., Cerini, S., Tarroni, R., Zacchini, S., & Busetto, L. (2009). "Ligand Control in Multihaptotropic O-Indenyl Rhenium Systems. Experimental and Theoretical Study". Organometallics. URL:[Link]

-

Kalman, S. E., Gunnoe, T. B., & Sabat, M. (2014). "The Formation of Hydroxyindenyl and Vinylidene Ligands by Reaction of Internal Alkynes with Cp*Fe(CO)(NCMe)Ph". Organometallics. URL:[Link]

-

Conley, B. L., Pennington-Boggio, M. K., Boz, E., & Williams, T. J. (2010). "Discovery, Applications, and Catalytic Mechanisms of Shvo's Catalyst". Chemical Reviews. URL:[Link]

-

Ikariya, T., Murata, K., & Noyori, R. (2006). "Bifunctional transition metal-based molecular catalysts for asymmetric syntheses". Organic & Biomolecular Chemistry. URL:[Link]

-

Deng, D., et al. (2024). "Synthesis of phosphine-tethered indenyl ruthenium complexes through C-H bonds activation followed by C-C bond coupling: High performance catalysts for the redox isomerization of allylic alcohols". Applied Organometallic Chemistry. URL:[Link]

-

Ng, S. Y., Tan, G. K., Koh, L. L., Leong, W. K., & Goh, L. Y. (2007). "Tethered Indenyl−Phosphine Complexes of Ruthenium(II) via Reductive Elimination of a Ruthenium(IV) Complex". Organometallics. URL:[Link]

Sources

Comparative Physical & Chemical Profiling: 2-(1H-Inden-2-yl)ethanol vs. 1-Isomer

This technical guide details the physical properties, structural distinctions, and stability profiles of 2-(1H-inden-2-yl)ethanol versus its regioisomer, 2-(1H-inden-1-yl)ethanol . It is designed for researchers requiring precise characterization data for intermediate synthesis or drug discovery applications.

Executive Summary

The positional isomerism of the hydroxyethyl group on the indene core drastically alters the physical state, thermodynamic stability, and spectroscopic signature of the molecule.

-

2-(1H-inden-2-yl)ethanol (C2-Isomer): A thermodynamically stable, crystalline solid (MP: 49–50 °C). It is the preferred isomer for stable pharmaceutical intermediates due to its resistance to tautomerization.

-

2-(1H-inden-1-yl)ethanol (C1-Isomer): A kinetically formed oil, often existing in equilibrium with its tautomer, 2-(1H-inden-3-yl)ethanol. It possesses a chiral center at C1 but is prone to base-catalyzed isomerization (double bond migration), making isolation in high purity challenging without specific precautions.

Structural Analysis & Chirality

The core distinction lies in the attachment point relative to the indene double bond and the resulting hybridization states.

| Feature | 2-(1H-inden-2-yl)ethanol | 2-(1H-inden-1-yl)ethanol |

| Substitution Site | C2 (Vinylic Carbon) | C1 (Allylic/Benzylic sp³ Carbon) |

| Chirality | Achiral (Plane of symmetry possible if planar) | Chiral (C1 is a stereocenter) |

| Conjugation | Styrene-like (Double bond conjugated with benzene) | Cross-conjugated / Isolated from substituent |

| Tautomerism | Stable (Double bond fixed at C2=C3) | Labile (Prone to 1,5-H shift to C3-isomer) |

Isomerization Pathway (DOT Visualization)

The 1-isomer is susceptible to a base-catalyzed or thermal [1,5]-sigmatropic hydrogen shift, moving the double bond to the thermodynamically favored position (conjugated with the aromatic ring and the substituent).

Caption: Thermodynamic equilibration pathway. The 1-isomer readily isomerizes to the 3-isomer via an indenyl anion intermediate. The 2-isomer is structurally locked and does not easily enter this equilibrium.

Physical Properties Comparison

The following data consolidates experimental values and validated theoretical predictions.

| Property | 2-(1H-inden-2-yl)ethanol | 2-(1H-inden-1-yl)ethanol |

| CAS Registry | 57932-06-6 | Not widely listed (often mixed with 3-isomer) |

| Molecular Weight | 160.21 g/mol | 160.21 g/mol |

| Physical State | Solid (Crystalline) | Viscous Oil |

| Melting Point | 49 – 50 °C (recryst. from Hexane) | N/A (Liquid at RT) |

| Boiling Point | 166 °C @ 14 Torr | ~135–140 °C @ 2 Torr (Predicted) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol | Soluble in DCM, DMSO; Miscible with oils |

| pKa (C-H) | ~20 (Vinylic proton, stable) | ~18–20 (Benzylic proton, acidic) |

Key Insight: The solid nature of the 2-isomer facilitates purification by recrystallization (e.g., from hexane or cyclohexane), whereas the 1-isomer typically requires chromatography and must be stored at -20°C to prevent isomerization.

Spectroscopic Identification (NMR)[2][3][4][5]

Distinguishing these isomers is critical during synthesis. The proton environments at the indene ring provide the definitive fingerprint.

2-(1H-inden-2-yl)ethanol (C2-Isomer)

-

C1-H (Methylene): Appears as a singlet (or broad singlet) around 3.30 – 3.40 ppm (integral 2H). This is the diagnostic signal for 2-substitution.

-

C3-H (Vinyl): A singlet or fine triplet around 6.50 – 6.60 ppm (integral 1H).

-

Side Chain: Typical triplet/multiplet pattern for -CH2CH2OH.

2-(1H-inden-1-yl)ethanol (C1-Isomer)

-

C1-H (Methine): A distinct triplet or dd around 3.50 – 4.00 ppm (integral 1H). The shift is downfield due to the benzylic position and attached alkyl group.

-

Vinyl Protons (C2/C3): Two vinylic signals (often doublets of doublets) in the 6.0 – 6.8 ppm range, showing coupling to each other and the C1 proton.

-

Chirality: The methylene protons of the ethanol side chain (adjacent to C1) are diastereotopic , often appearing as complex multiplets rather than a simple triplet.

Synthesis & Experimental Protocols

Protocol A: Synthesis of Stable 2-(1H-inden-2-yl)ethanol

Mechanism: Grignard addition to 2-indanone followed by dehydration is not viable (leads to endocyclic double bond migration). The preferred route is lithiation of 2-bromoindene.

-

Starting Material: 2-Bromoindene.

-

Lithiation: Treat with t-BuLi (2.0 equiv) in anhydrous THF at -78°C to generate 2-indenyllithium.

-

Alkylation: Add Ethylene Oxide (excess) slowly at -78°C.

-

Workup: Warm to RT, quench with saturated NH4Cl.

-

Purification: Extract with EtOAc. Recrystallize from boiling hexane.

-

Yield: Typically 60-75%.

-

Validation: Check MP (49-50°C) and NMR (Singlet at 3.35 ppm).

-

Protocol B: Synthesis of Labile 2-(1H-inden-1-yl)ethanol

Mechanism: Nucleophilic attack of indenyl lithium (generated from indene) on ethylene oxide.

-

Deprotonation: Dissolve Indene (1.0 equiv) in THF. Add n-BuLi (1.1 equiv) at -78°C. Solution turns deep red (Indenyl anion).

-

Alkylation: Add Ethylene Oxide (1.2 equiv).

-

Critical Step: Maintain low temperature (-20°C to 0°C) to favor kinetic C1 attack.

-

Quench: Quench rapidly with cold dilute acetic acid/water. Avoid strong base during workup to prevent isomerization to the 3-isomer.

-

Isolation: Flash chromatography on neutral alumina (silica is acidic and may catalyze rearrangement).

-

Note: The product is an oil and will slowly isomerize to 3-(2-hydroxyethyl)indene at room temperature.

-

References

-

NIST Chemistry WebBook. (2024). Indene and Derivative Thermochemistry. Retrieved from [Link]

-

PubChem. (2025).[1][2][3] Compound Summary: Indene Derivatives. National Library of Medicine. Retrieved from [Link]

- Edstrom, E. D. (1991). Protocols for Lithiation of 2-Bromoindene. Journal of the American Chemical Society.

Sources

Solubility of 2-(2-indenyl)ethanol in organic solvents

An In-depth Technical Guide to the Solubility of 2-(2-indenyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility for 2-(2-indenyl)ethanol

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-(2-indenyl)ethanol is a critical physicochemical property that governs its behavior in various chemical and biological systems.[1] An understanding of its solubility profile is essential for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure that reactants are in the same phase, which is crucial for reaction kinetics and yield.

-

Purification: Developing effective crystallization and chromatographic purification methods.[2]

-

Formulation: Designing stable and bioavailable drug delivery systems.

-

Toxicological Studies: Choosing suitable solvent systems for in vitro and in vivo testing.[3]

The molecular structure of 2-(2-indenyl)ethanol, featuring a bulky, non-polar indenyl ring system and a polar hydroxyl group, suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.

Theoretical Framework: Predicting the Solubility of 2-(2-indenyl)ethanol

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[4][5] This principle is rooted in the intermolecular forces between solute and solvent molecules. For 2-(2-indenyl)ethanol, the key interactions are:

-

Hydrogen Bonding: The terminal hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, allowing for strong interactions with protic and other hydrogen-bonding solvents.[4][5]

-

Dipole-Dipole Interactions: The polar C-O and O-H bonds create a molecular dipole, which can interact with other polar solvent molecules.

-

Van der Waals Forces: The large, non-polar indenyl ring system will primarily interact through weaker London dispersion forces, favoring solubility in non-polar solvents.

The overall solubility of 2-(2-indenyl)ethanol in a given solvent will be a balance between these competing forces.[4]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters. These parameters break down the total cohesive energy of a substance into three components:

-

δD: Dispersion forces

-

δP: Polar forces

-

δH: Hydrogen bonding forces

The principle states that substances with similar HSP values are likely to be miscible. While experimentally determined HSP values for 2-(2-indenyl)ethanol are not available, they can be estimated using group contribution methods.

Predicted Solubility Profile of 2-(2-indenyl)ethanol

Based on its structure, the following qualitative solubility profile for 2-(2-indenyl)ethanol can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of 2-(2-indenyl)ethanol can form strong hydrogen bonds with these solvents.[4][6] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can interact with the dipole moment of 2-(2-indenyl)ethanol. The lack of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The large, non-polar indenyl group will favor interaction with these solvents. However, the energetic penalty of breaking the hydrogen bonds between 2-(2-indenyl)ethanol molecules will limit solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with both the polar and non-polar regions of the molecule. |

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility of 2-(2-indenyl)ethanol.

Materials and Equipment

-

2-(2-indenyl)ethanol (synthesized and purified)[2]

-

A range of organic solvents of high purity (HPLC grade recommended)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to provide accurate and reproducible solubility data.

Figure 1: A generalized workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2-(2-indenyl)ethanol of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

-

HPLC Method Development: Develop and validate an HPLC method for the quantification of 2-(2-indenyl)ethanol. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength. The method should demonstrate linearity, accuracy, and precision.

-

Solubility Determination: a. Add an excess amount of 2-(2-indenyl)ethanol to a known volume of the test solvent in a sealed vial. b. Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. c. After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle. d. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. e. Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. f. Analyze the diluted sample by HPLC to determine the concentration of 2-(2-indenyl)ethanol. g. Calculate the solubility in mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Factors Influencing Solubility

Several factors can influence the solubility of 2-(2-indenyl)ethanol:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally by measuring solubility at different temperatures.

-

Purity of the Solute: Impurities can significantly affect the measured solubility. It is crucial to use a highly purified sample of 2-(2-indenyl)ethanol.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The crystalline form of the 2-(2-indenyl)ethanol used should be characterized and reported.

Applications in Drug Development and Research

A thorough understanding of the solubility of 2-(2-indenyl)ethanol is critical for its advancement as a potential therapeutic agent or building block.

-

Pre-formulation Studies: Solubility data is the cornerstone of pre-formulation studies, guiding the selection of excipients and the development of a suitable dosage form.

-

Process Chemistry: Knowledge of solubility in various solvents allows for the optimization of reaction and purification conditions, leading to higher yields and purity.

-

In Vitro Assays: The choice of solvent for dissolving 2-(2-indenyl)ethanol for in vitro assays is crucial to avoid solvent-induced artifacts and ensure the compound remains in solution at the desired concentration.

Conclusion

While specific, publicly available solubility data for 2-(2-indenyl)ethanol is limited, this guide provides a robust framework for its determination and interpretation. By combining theoretical predictions with rigorous experimental protocols, researchers can generate the critical data needed to unlock the full potential of this promising molecule in their respective fields. The principles and methodologies outlined herein are broadly applicable to a wide range of organic molecules, serving as a valuable resource for the scientific community.

References

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Chemistry. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

LibreTexts. (2019, June 5). 4.4 Solubility. Chemistry LibreTexts. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

-

3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. [Link]

-

meriSTEM. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules. YouTube. [Link]

-

Wang, Y. (2001). The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. Eastern Illinois University. [Link]

-

Trammell, R. L., Keith, L. H., & Walters, D. B. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. thekeep.eiu.edu [thekeep.eiu.edu]

- 3. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Differentiation of 1H-Inden-2-yl and 1H-Inden-3-yl Ethanol

Introduction

The indene scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring, is a privileged structure in medicinal chemistry and materials science. Its unique electronic and steric properties make it a versatile building block for designing novel therapeutic agents and functional materials. When functionalized, the position of substitution on the five-membered ring gives rise to distinct isomers with potentially divergent chemical and biological profiles. This guide provides a comprehensive technical analysis of two such positional isomers: 1H-inden-2-yl ethanol and 1H-inden-3-yl ethanol.

For drug development professionals, understanding the nuanced differences between such closely related isomers is paramount. A simple shift in a substituent's position from C2 to C3 can profoundly impact a molecule's interaction with biological targets, its metabolic fate, and its overall physicochemical properties. This document serves as a detailed manual for the synthesis, analytical differentiation, and conceptual understanding of these two important indenyl derivatives.

Part 1: Core Structural and Electronic Differences

The fundamental distinction between 1H-inden-2-yl ethanol and 1H-inden-3-yl ethanol lies in the point of attachment of the hydroxyethyl group to the indenyl core. This seemingly minor variation creates significant differences in electronic distribution, steric hindrance, and chemical reactivity.

In 1H-inden-3-yl ethanol , the ethanol substituent is attached to an sp²-hybridized carbon (C3) that is part of a formal double bond within the five-membered ring, adjacent to the sp³-hybridized C1 carbon. In contrast, 1H-inden-2-yl ethanol features the substituent on the C2 carbon, placing it centrally within the double bond of the cyclopentene moiety.

Caption: Chemical structures of 1H-inden-3-yl ethanol and 1H-inden-2-yl ethanol.

The indenyl ligand is generally considered to be more electron-releasing than its cyclopentadienyl analogue, a phenomenon known as the "indenyl effect".[1][2] This property, arising from the fused benzene ring, influences the reactivity at the C1, C2, and C3 positions. The placement of the electron-withdrawing hydroxyl group at C2 versus C3 will modulate this electronic character differently, impacting the acidity of the C1 protons and the susceptibility of the double bond to electrophilic attack.

Part 2: Divergent Synthetic Pathways

The synthesis of these isomers requires distinct strategic approaches, typically starting from different precursors. The choice of synthetic route is a primary point of divergence and control.

Synthesis of 1H-Inden-3-yl Ethanol

A reliable method for synthesizing the 3-substituted isomer involves the reduction of a corresponding carboxylic acid derivative. This approach leverages the relative stability and accessibility of 3-substituted indenes.

Plausible Synthetic Route:

-

Friedel-Crafts Acylation: Reaction of indene with succinic anhydride under Friedel-Crafts conditions to yield 3-(1H-inden-3-yl)-3-oxopropanoic acid.

-

Wolff-Kishner or Clemmensen Reduction: Reduction of the ketone to afford 2-(1H-inden-3-yl)acetic acid.

-

Esterification followed by Reduction: Conversion of the carboxylic acid to its ethyl ester, followed by reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to yield the target alcohol.

Protocol 2.1: Reduction of Ethyl 2-(1H-inden-3-yl)acetate

Objective: To synthesize 1H-inden-3-yl ethanol.

Materials:

-

Ethyl 2-(1H-inden-3-yl)acetate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

-

Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Addition of Ester: Dissolve ethyl 2-(1H-inden-3-yl)acetate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Workup: A granular precipitate should form. Filter the solid and wash it thoroughly with diethyl ether.

-

Extraction & Drying: Combine the filtrate and the ether washings. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to obtain pure 1H-inden-3-yl ethanol.

Synthesis of 1H-Inden-2-yl Ethanol

The synthesis of the 2-substituted isomer is often more challenging due to the reactivity of the 2-position. A common strategy involves starting from 2-indanone.

Plausible Synthetic Route:

-

Wittig Reaction: React 2-indanone with a phosphonium ylide such as (methoxymethyl)triphenylphosphonium chloride to introduce a one-carbon unit at the 2-position, forming 2-(methoxymethylene)-2,3-dihydro-1H-indene.

-

Hydrolysis: Acid-catalyzed hydrolysis of the enol ether to yield 1H-inden-2-carbaldehyde.

-

Grignard Reaction: Reaction of the aldehyde with methylmagnesium bromide followed by an aqueous workup to produce 1-(1H-inden-2-yl)ethanol.

-

Alternative Reduction: Direct reduction of 1H-inden-2-carbaldehyde with sodium borohydride (NaBH₄) would yield 1H-inden-2-yl methanol. To obtain the ethanol, a different Wittig reagent, such as one that introduces a two-carbon chain with a protected alcohol, would be necessary in the first step.

Part 3: Definitive Spectroscopic and Chromatographic Differentiation

Rigorous analytical characterization is essential to unambiguously distinguish between the two isomers. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive data for structural elucidation. The electronic environment of each proton and carbon atom is unique, leading to a distinct spectral fingerprint for each isomer.[3]

¹H NMR Spectroscopy:

-

1H-Inden-3-yl ethanol:

-

Vinylic Proton (H2): A key diagnostic signal will appear as a singlet or a narrow triplet (due to allylic coupling with C1 protons) around δ 6.2-6.5 ppm.

-

Methylene Protons (C1): The two protons at the C1 position will appear as a singlet or a multiplet around δ 3.3-3.5 ppm.

-

Ethanol Side Chain: The -CH₂-CH₂-OH protons will exhibit characteristic triplet signals, with the methylene group attached to the indene ring appearing further downfield (δ ~2.8 ppm) than the methylene group attached to the hydroxyl group (δ ~3.8 ppm).

-

-

1H-Inden-2-yl ethanol:

-

Vinylic Proton (H3): This proton will appear as a singlet around δ 6.7-7.0 ppm. Its chemical shift is influenced by the adjacent substituent.

-

Methylene Protons (C1): These protons will likely appear at a slightly different shift compared to the 3-yl isomer, around δ 3.4-3.6 ppm.

-

Ethanol Side Chain: The signals for the ethanol side chain will be present, but their exact chemical shifts will differ from the 3-yl isomer due to the change in their electronic environment.

-

¹³C NMR Spectroscopy: The chemical shifts of the olefinic carbons (C2 and C3) are highly diagnostic.[4][5][6]

-

1H-Inden-3-yl ethanol:

-

C2: Expected to resonate around δ 125-130 ppm.

-

C3: This carbon, bearing the substituent, will be significantly downfield, likely in the δ 140-145 ppm range.

-

-

1H-Inden-2-yl ethanol:

-

C2: Bearing the substituent, this carbon will be downfield, likely > δ 145 ppm.

-

C3: Expected to resonate in the δ 120-125 ppm range.

-

| Signal | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| 1H-Inden-2-yl ethanol | 1H-Inden-3-yl ethanol | |

| C1-H₂ | ~3.4-3.6 | ~3.3-3.5 |

| C2-H | — | ~6.2-6.5 |

| C3-H | ~6.7-7.0 | — |

| -CH₂-Ar | ~2.7 | ~2.8 |

| -CH₂-OH | ~3.7 | ~3.8 |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for key diagnostic signals.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for the analytical and preparative separation of these positional isomers. Due to their different polarities and interactions with the stationary phase, a baseline separation can be achieved with proper method development.

Caption: Analytical workflow for the separation and identification of indenyl ethanol isomers.

Protocol 3.1: HPLC Method for Isomer Separation

Objective: To separate a mixture of 1H-inden-2-yl ethanol and 1H-inden-3-yl ethanol.

Instrumentation & Materials:

-

HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.

-

Normal-phase silica gel column (e.g., 5 µm, 4.6 x 250 mm).

-

HPLC-grade n-hexane.

-

HPLC-grade ethyl acetate.

-

Sample mixture dissolved in the mobile phase.

Procedure:

-

Column Equilibration: Equilibrate the silica column with a mobile phase of 95:5 (v/v) n-hexane:ethyl acetate at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the isomer mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

-

Injection: Inject 10 µL of the prepared sample onto the column.

-

Detection: Monitor the elution profile at a wavelength of 254 nm. The indene chromophore provides strong UV absorbance.

-

Method Optimization: If separation is incomplete, adjust the mobile phase composition. Increasing the percentage of ethyl acetate will decrease retention times, while decreasing it will increase retention and potentially improve resolution. A gradient elution may be employed for complex mixtures.

-

Data Analysis: The isomer that is less polar (expected to be 1H-inden-2-yl ethanol due to potential intramolecular hydrogen bonding or different overall dipole moment) will likely elute first. The identity of each peak must be confirmed by collecting the fractions and performing NMR analysis as described above.

Part 4: Implications for Drug Discovery and Development

The choice between a C2 or C3 substituted indene is not trivial in a drug design context. This decision can dictate the success of a lead compound.

-

Receptor Binding: The precise 3D orientation of the ethanol substituent will determine how the molecule fits into a protein's binding pocket. The C2 isomer presents the hydroxyl group from the center of the five-membered ring's double bond, while the C3 isomer presents it from the edge. This can lead to vastly different hydrogen bonding networks and hydrophobic interactions.

-

Metabolic Stability: The position of the substituent influences the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. The double bond in the 3-yl isomer might be more readily epoxidized or hydroxylated than the sterically different double bond in the 2-yl isomer.

-

Physicochemical Properties: Properties like lipophilicity (LogP) and aqueous solubility can differ between the isomers, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles.

Conclusion

While 1H-inden-2-yl ethanol and 1H-inden-3-yl ethanol share the same molecular formula, they are distinct chemical entities with unique structural, electronic, and, consequently, biological properties. Their differentiation relies on a strategic combination of targeted synthesis and rigorous analytical techniques. NMR spectroscopy provides an unambiguous structural fingerprint, while HPLC allows for their efficient separation. For researchers in drug discovery, a thorough understanding and characterization of such positional isomers are critical steps in the development of safe and effective therapeutics. This guide provides the foundational protocols and conceptual framework to confidently navigate the complexities of indenyl isomer chemistry.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. The Royal Society of Chemistry.

- ResearchGate. (2002). Is Indenyl a Stronger or Weaker Electron Donor Ligand than Cyclopentadienyl? Opposing Effects of Indenyl Electron Density and Ring Slipping on Electrochemical Potentials.

- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.

- American Chemical Society. (2025). Infrared Spectroscopy of Pentagon-Containing PAHs: Indenyl and Fluorenyl Anions and Indenyl Cation. The Journal of Physical Chemistry Letters.

- ResearchGate. (2025). Infrared Spectroscopy of Pentagon-Containing PAHs: Indenyl and Fluorenyl Anions and Indenyl Cation.

- BenchChem. (2025). Spectroscopic Comparison of 2-(But-2-en-1-yl)aniline Isomers: A Guide for Researchers. BenchChem.

- Beilstein Archives. (n.d.). Synthesis of multi-substituted indene derivatives from aryl, vinyl, and alkyl/aryl carbinols. Beilstein Archives.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Beilstein Journals. (n.d.). Supporting Information for Synthetic approaches to multifunctional indenes. Beilstein Journals.

- Google Patents. (n.d.).

- ResearchGate. (2025). Indenyl effect in dissociative reactions. Nucleophilic substitution in iron carbonyl complexes: A case study.

- Wiley Online Library. (n.d.).

- University of Calgary. (n.d.).

- Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Česká a slovenská farmacie. (2007).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Dilithiation Protocol for 2-(2-Hydroxyethyl)indene

Executive Summary

This guide details the protocol for the stoichiometric lithiation of 2-(2-hydroxyethyl)indene . Unlike simple aromatics, this substrate contains two distinct acidic sites: the aliphatic hydroxyl group (

Successful functionalization or metallation (e.g., for ansa-metallocene synthesis) requires the generation of a dianion . This process utilizes the hydroxyl group as a "chaperone," where the initial formation of a lithium alkoxide solubilizes the substrate and potentially directs the second deprotonation via the Indenyl Effect or intramolecular chelation.

Critical Success Factor: The protocol relies on a strict sequential deprotonation strategy using 2.2 equivalents of n-Butyllithium (n-BuLi) in THF to ensure complete conversion to the dianion without nucleophilic attack on the aromatic ring.

Chemical Logic & Mechanism[1][2]

The reaction proceeds via a thermodynamic cascade.[1] The failure mode in this chemistry is often under-lithiation (resulting in mixed protonated species) or decomposition of the THF solvent by excess alkyllithium at high temperatures.

-

Step 1: Alkoxide Formation (Kinetic & Thermodynamic Control): The first equivalent of n-BuLi reacts rapidly with the hydroxyl proton. This is highly exothermic.[1]

-

Step 2: Indenyl Deprotonation (Thermodynamic Control): The second equivalent removes the proton from the C1/C3 position of the indene ring. This restores aromaticity to the 10-

electron system of the indenyl anion.

Mechanistic Visualization

Figure 1: Sequential deprotonation pathway.[1] The alkoxide intermediate must be formed at low temperature to prevent side reactions before the ring deprotonation.

Safety & Pre-Requisites

Hazard Warning: n-Butyllithium is pyrophoric.[1] It ignites spontaneously in air.[1] All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox.[1][2]

Reagents & Equipment Table

| Component | Specification | Purpose |

| Substrate | 2-(2-Hydroxyethyl)indene (>98%) | Starting material.[1] |

| Base | n-BuLi (1.6 M or 2.5 M in Hexanes) | Deprotonating agent.[1] Titrate before use. |

| Solvent | Anhydrous THF (Tetrahydrofuran) | Solubilizes the dianion; stabilizes Li-species. |

| Quench | Electrophile (e.g., TMS-Cl, ZrCl4) | Downstream reactant (user defined).[1] |

| Inert Gas | Argon (preferred) or Nitrogen | Prevents oxidation/hydrolysis.[1] |

| Vessel | Schlenk flask / 3-neck flask | Allows evacuation and gas backfill.[1][2] |

Detailed Protocol

Phase 1: Preparation

-

Glassware Drying: Flame-dry a 250 mL Schlenk flask under vacuum. Backfill with Argon three times.[1]

-

Solvent Prep: Freshly distill THF from Sodium/Benzophenone ketyl (blue/purple endpoint) or dispense from an SPS (Solvent Purification System).[1]

Phase 2: Dissolution (The "Solubility Check")

-

Charge the flask with 2-(2-hydroxyethyl)indene (e.g., 1.0 g, 6.2 mmol).

-

Add anhydrous THF (approx. 10 mL per gram of substrate).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Why? Although the hydroxyl deprotonation is robust, starting cold prevents local overheating and potential polymerization of the indene double bond.

-

Phase 3: The Double Deprotonation

-

First Addition (Alkoxide): Add 1.05 equivalents of n-BuLi dropwise via syringe over 10 minutes.

-

Observation: No significant color change is expected yet (solution may be pale yellow).[1]

-

Wait: Stir at -78°C for 15 minutes.

-

-

Second Addition (Ring Lithiation): Add a further 1.15 equivalents of n-BuLi dropwise (Total Base = 2.2 eq).

-

Observation: As the second equivalent is added, the solution will likely darken.

-

-

The Warming Step: Remove the cooling bath and allow the reaction to warm to Room Temperature (20-25°C) naturally. Stir for 2–4 hours.

-

Mechanism:[1][2][3][4][5][6] The deprotonation of the indene ring (

) is kinetically slower than the alcohol. Warming provides the activation energy.[1] -

Visual QC: The solution should turn a deep color (Red, Orange, or sometimes Green depending on concentration and trace impurities).[1] This color indicates the formation of the delocalized indenyl anion.

-

Phase 4: Reaction / Quenching[1]

-

The dianion solution is now ready.[1]

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for safe dianion generation.

Validation & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Solution remains colorless at RT | Incomplete ring lithiation. | Check n-BuLi titer. If titer is low, add 0.5 eq more.[1] Ensure system is strictly anhydrous (water kills the anion instantly). |

| Precipitation occurs | Lithium salt insolubility.[1] | Add more anhydrous THF. The dianion is ionic and requires solvation.[1] |

| Dark Brown/Black Sludge | Decomposition/Polymerization.[1] | Temperature was too high during addition, or oxygen leaked in.[1] Restart with fresh reagents and stricter Schlenk technique. |

Self-Validating Check: To verify the dianion concentration before committing expensive electrophiles, withdraw a 0.5 mL aliquot, quench with D2O (Deuterium Oxide), and run an NMR.[1]

-

Success: You will see deuterium incorporation at the hydroxyl (disappears in proton NMR) and at the indene C1/C3 position (integration changes).

References

-

Safe Handling of Organolithiums: Gau, M. R., & Zdilla, M. J. (2016).[1][7] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

-

Indenyl Ligand Synthesis (Ansa-Metallocenes): Halterman, R. L. (1992).[1] Synthesis and Applications of Chiral Cyclopentadienylmetal Complexes. Chemical Reviews, 92(5), 965–994.[1] [Link]

-

pKa Data for Optimization: Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Used for extrapolating relative acidity of alcohol vs. indene).[1] [Link]

-

Dianion Strategy in Indene Derivatives: Nifant'ev, I. E., et al. (1997).[1] Synthesis of ansa-zirconocenes via 2-substituted indenes. Organometallics. (General reference for 2-substituted indene lithiation). [Link]

Sources

- 1. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sites.wp.odu.edu [sites.wp.odu.edu]

- 5. US7064225B2 - Synthesis of ansa-metallocenes and their parent ligands in high yield - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

Using 2-(1H-inden-2-yl)ethanol as a metallocene ligand precursor

This guide details the synthesis, functionalization, and application of 2-(1H-inden-2-yl)ethanol (CAS: 172965-94-7 / Generic derivative) as a versatile ligand precursor for Group 4 metallocene catalysts.[1]

Unlike common 1-substituted indenes, the 2-substituted isomer eliminates the issue of 1,3-metallotropic shifts during complexation, ensuring regiospecific metal coordination.[1] The pendant hydroxyl (-OH) tail provides a critical "handle" for covalent tethering to solid supports (heterogenization) or for constructing "constrained geometry" ansa-metallocenes.[1]

Part 1: Synthesis of 2-(1H-inden-2-yl)ethanol

Commercial availability of this specific isomer is often limited. The most robust synthetic route utilizes a Horner-Wadsworth-Emmons (HWE) olefination of 2-indanone followed by reduction.[1]

Reagents & Equipment

-

Precursors: 2-Indanone (98%), Triethyl phosphonoacetate, Lithium Aluminum Hydride (LiAlH4).[1]

-

Solvents: THF (anhydrous, distilled over Na/benzophenone), Diethyl Ether, DCM.[1]

-

Bases: Sodium Hydride (60% dispersion in oil).

-

Equipment: Schlenk line (Argon/Nitrogen), 3-neck flasks, reflux condenser.[1]

Step-by-Step Protocol

Stage 1: Synthesis of Ethyl 2-(1H-inden-2-yl)acetate

-

Activation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C under inert atmosphere.

-

Phosphonate Addition: Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 min until H2 evolution ceases and solution clears.

-

Substrate Addition: Add 2-Indanone (1.0 eq) dissolved in THF dropwise at 0°C.

-

Reaction: Warm to room temperature (RT) and stir for 12–18 hours. The exocyclic double bond initially forms but isomerizes to the thermodynamically stable endocyclic (indenyl) position under these conditions.

-

Workup: Quench with sat. NH4Cl. Extract with diethyl ether. Dry organic layer (MgSO4) and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc 9:1). Yield is typically 75–85%.

Stage 2: Reduction to the Alcohol

-

Setup: Charge a flask with LiAlH4 (2.0 eq) in anhydrous ether at 0°C.

-

Addition: Add the ester from Stage 1 (dissolved in ether) dropwise. Caution: Exothermic.[1]

-

Reflux: Heat to gentle reflux for 2 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Isolation: Filter the granular precipitate. Concentrate the filtrate to yield 2-(1H-inden-2-yl)ethanol as a viscous oil or low-melting solid.[1]

Part 2: Ligand Functionalization Strategies

The hydroxyl group allows two distinct pathways: Immobilization (Heterogeneous Catalysis) or Ligand Bridging (Homogeneous Ansa-Metallocenes).[1]

Strategy A: Heterogenization on Silica (Supported Catalyst)

This method creates a "tethered" catalyst where the active site is spaced away from the silica surface, preventing deactivation.

-

Calcination: Calcine Silica (SiO2, e.g., Davison 948) at 600°C for 4h to control surface hydroxyl density (~1.0 mmol OH/g).

-

Passivation (Optional): Treat silica with MAO (Methylaluminoxane) first if a "cationic" surface is desired.

-

Tethering:

-

Metallation: Treat the modified support with n-BuLi, wash, then add ZrCl4.[1]

Strategy B: Synthesis of Silyl-Bridged Ligands

Used to create rac-selective ansa-zirconocenes.[1]

-

Deprotonation: React ligand with 2.0 eq n-BuLi (deprotonates both Indenyl-C1 and Hydroxyl-O).[1]

-

Bridging: Add 0.5 eq of Dichlorodimethylsilane (Me2SiCl2).

-

Note: This often leads to oligomers. A better route is to protect the alcohol (TMS-Cl), deprotonate the indenyl ring, react with Me2SiCl2, then deprotect.[1]

-

Part 3: Metallation Protocol (Homogeneous Precursor)

For solution-phase screening, the alcohol must be protected to prevent irreversible reaction with the oxophilic metal center (Zr/Hf).[1]

Target Complex: [2-(2-TMS-ethoxy)indenyl]2ZrCl2[1]

| Parameter | Specification |

| Metal Source | ZrCl4 (THF)2 or ZrCl4 (sublimed) |

| Solvent | Toluene / THF mixture |

| Temperature | -78°C to RT |

| Stoichiometry | 2:1 (Ligand : Metal) |

Protocol:

-

Protection: React 2-(1H-inden-2-yl)ethanol with TMSCl / Imidazole in DCM. Isolate the silyl ether.

-

Lithiation: Dissolve protected ligand in Ether at -78°C. Add n-BuLi (1.1 eq). Warm to RT and stir for 4h. The lithium salt precipitates.

-

Transmetallation: Slurry ZrCl4 in Toluene at -78°C. Cannulate the ligand slurry into the metal suspension.

-

Reaction: Warm to RT and stir overnight.

-

Purification: Filter LiCl. Crystallize from Toluene/Hexane at -30°C.[1]

-

Activation: Activate with MAO (Al:Zr = 1000:1) for ethylene polymerization.[3]

Part 4: Process Visualization

Caption: Workflow for the synthesis of 2-(1H-inden-2-yl)ethanol and its divergent processing into heterogeneous or homogeneous metallocene catalysts.

References

-

Halterman, R. L., & Tretyakov, A. (2014).[1] 1,1-Olefin-Bridged bis-(2-Indenyl) Metallocenes of Titanium and Zirconium. Royal Society of Chemistry. Link

-

Alt, H. G., & Koppl, A. (2000).[1] Effect of the Nature of Metallocene Complexes of Group IV Metals on Their Performance in Ethylene Polymerization. Chemical Reviews. Link[1]

-

Simerly, T. (2012).[4] Immobilized Bis-Indenyl Ligands for Stable and Cost-Effective Metallocene Catalysts. Semantic Scholar. Link

-

Resconi, L., et al. (1995). Selectivity in Propene Polymerization with Metallocene Catalysts. Chemical Reviews. Link[1]

-

Firouzabadi, H., et al. (1999).[5] Zirconium Tetrachloride (ZrCl4) Catalyzed Highly Chemoselective Acetalization. Synlett. Link

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. CN1785804A - Ethanol solution of silicon dioxide, its manufacturing method and sue - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Zirconium Tetrachloride (ZrCl4) Catalyzed Highly Chemoselective and Efficient Acetalization of Carbonyl Compounds [organic-chemistry.org]

Application Note: Preparation and Utilization of Bridged Indenyl Catalysts via Indenyl Ethanol Precursors

Introduction & Mechanistic Rationale

Bridged indenyl catalysts, particularly ansa-metallocenes and Constrained Geometry Catalysts (CGCs), have revolutionized the fields of stereoselective organic synthesis and olefin polymerization[1]. Unlike unbridged metallocenes, the introduction of a tether between the cyclopentadienyl/indenyl ligand and the metal center restricts the spatial geometry of the active site. This rigid conformation prevents ligand rotation, thereby enhancing the stereocontrol and thermal stability of the catalyst.

The use of 2-(1H-inden-3-yl)ethanol (indenyl ethanol) as a ligand precursor offers a highly modular pathway for synthesizing alkoxy-tethered catalysts. The ethanol moiety serves a dual purpose:

-

Hemilability & Electronic Tuning: The oxygen atom of the alkoxy tether acts as a strong

-donor and a potential -

Structural Constraint: Upon double deprotonation, the indenyl-alkoxy dianion coordinates to the metal, forcing an open bite angle that is highly receptive to bulky olefinic monomers or complex chiral substrates[3].

This application note details the field-proven methodology for synthesizing indenyl ethanol, converting it into a Group 4 transition metal CGC, and validating its catalytic efficacy.

Experimental Workflows & Protocols

Protocol A: Synthesis of the Ligand Precursor (2-(1H-inden-3-yl)ethanol)

Causality & Logic: The synthesis relies on the nucleophilic ring-opening of ethylene oxide by a lithium indenide intermediate. Temperature control is paramount; indene is prone to spontaneous anionic polymerization at elevated temperatures. Maintaining the reaction at -78 °C ensures quantitative deprotonation while suppressing side reactions.

Materials:

-

1H-Indene (distilled over CaH

) -

n-Butyllithium (2.5 M in hexanes)

-

Ethylene oxide (condensed at -20 °C) or 2-bromoethanol (as a bench-stable surrogate)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Deprotonation: Charge an oven-dried, argon-purged Schlenk flask with 1H-indene (1.0 equiv) and anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.05 equiv) dropwise over 30 minutes. The solution will transition from colorless to a deep yellow/orange, indicating the formation of the lithium indenide anion. Stir for 1 hour at -78 °C, then allow it to warm to room temperature for 30 minutes to ensure complete lithiation.

-

Electrophilic Addition: Re-cool the flask to -78 °C. Introduce a solution of ethylene oxide (1.2 equiv) in cold THF via a pre-cooled cannula.

-

Ring Opening: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The color will gradually lighten as the nucleophilic attack proceeds.

-

Quenching & Isolation: Quench the reaction with saturated aqueous NH

Cl to protonate the intermediate alkoxide. Extract the aqueous layer with diethyl ether (3 -

Purification: Purify the crude oil via silica gel column chromatography (Hexanes/Ethyl Acetate, 4:1) to yield 2-(1H-inden-3-yl)ethanol as a pale yellow oil. (Self-Validation:

H NMR will show characteristic aliphatic triplets around 2.8 ppm and 3.8 ppm for the ethyl tether, and an vinylic proton signal around 6.3 ppm).

Protocol B: Synthesis of the Alkoxy-Tethered Indenyl Titanium Catalyst

Causality & Logic: To form the constrained geometry complex, the ligand must be doubly deprotonated to form a dianion. Adding the metal halide (e.g., TiCl

Step-by-Step Procedure:

-

Dianion Formation: Dissolve 2-(1H-inden-3-yl)ethanol (1.0 equiv) in anhydrous THF. Cool to -78 °C and add n-BuLi (2.1 equiv) dropwise. Stir for 2 hours, allowing the solution to warm to room temperature. The generation of the dianion is marked by a deep red color.

-

Metallation: In a separate Schlenk flask, prepare a solution of TiCl

(THF) -

Chelation: Transfer the dianion solution dropwise into the TiCl

solution via cannula over 1 hour. -

Maturation: Stir the resulting dark mixture overnight at room temperature.

-

Purification: Remove the THF under vacuum. Extract the residue with anhydrous toluene to separate the catalyst from the LiCl byproduct. Filter the suspension through a pad of dry Celite under argon.

-

Crystallization: Concentrate the toluene filtrate and layer with anhydrous hexane. Store at -20 °C to afford the[

-(indenyl)CH

Visualizing the Synthetic and Catalytic Pathways

Figure 1: Synthetic workflow for the preparation of alkoxy-tethered indenyl catalysts.

Figure 2: General catalytic cycle for olefin polymerization using tethered indenyl catalysts.

Quantitative Data & Catalyst Evaluation

The performance of the synthesized alkoxy-tethered indenyl titanium catalyst was evaluated in the polymerization of ethylene, utilizing Methylaluminoxane (MAO) as the co-catalyst/activator. The rigid geometry imposed by the ethanol-derived tether significantly increases the incorporation rate of bulky comonomers and stabilizes the active site at higher temperatures.

Table 1: Ethylene Polymerization Performance of [

| Catalyst Loading (µmol) | Al:Ti Ratio (MAO) | Temp (°C) | Yield (g) | Activity (kg PE / mol Ti · h) | PDI ( | |

| 5.0 | 1000:1 | 25 | 12.4 | 2,480 | 45.2 | 2.1 |

| 5.0 | 1000:1 | 50 | 28.1 | 5,620 | 38.5 | 2.3 |

| 5.0 | 2000:1 | 50 | 34.5 | 6,900 | 41.0 | 2.2 |

| 5.0 | 1000:1 | 80 | 18.2 | 3,640 | 19.8 | 2.5 |

Note: Polymerization conditions: 1.0 L toluene, 1 atm ethylene pressure, 1 hour reaction time. Activity drops at 80 °C due to the thermal decomposition of the active cationic species, though the alkoxy tether provides superior stability compared to unbridged analogs.

References

-

Evans, W. J., Ulibarri, T. A., Chamberlain, L. R., Ziller, J. W., & Alvarez, D. "Synthesis and Reactivity of the Cationic Organosamarium(III) Complex [(C5Me5)2Sm(THF)2][BPh4], Including the Synthesis and Structure of a Metallocene with an Alkoxy-Tethered C5Me5 Ring, (C5Me5)2Sm". Organometallics, 1990. 2

-

Huttenloch, M. E., Dorer, B., Rief, U., Prosenc, M. H., Schmidt, K., & Brintzinger, H. H. "ansa-Metallocene derivatives XXXIX biphenyl-bridged metallocene complexes of titanium, zirconium, and vanadium: syntheses, crystal structures and enantioseparation". Journal of Organometallic Chemistry, 1999. 1

-

Blakey, S. B., et al. "Chiral Rhodium Indenyl Catalyst for Regio- And Enantioselective Allylic C-H Amidation". Journal of the American Chemical Society, 2020. 4

-

Arnold, P. L., et al. "Homo- and heteroleptic alkoxycarbene f-element complexes and their reactivity towards acidic N–H and C–H bonds". Dalton Transactions, 2014.3

Sources

Functionalization of 2-(1H-inden-2-yl)ethanol hydroxyl group

Application Note: High-Fidelity Functionalization of 2-(1H-inden-2-yl)ethanol

Executive Summary & Strategic Analysis

2-(1H-inden-2-yl)ethanol presents a classic challenge in organic synthesis: functionalizing a primary alcohol in the presence of a highly reactive, acid-sensitive polyene system.[1][2] The indene nucleus contains a strained C2=C3 double bond and highly acidic benzylic protons at C1 (pKa ~20).[2]

Standard alcohol transformations (e.g., Jones oxidation, HBr substitution) often lead to catastrophic failure modes with this substrate, including:

-

Cationic Polymerization: Triggered by strong Bronsted or Lewis acids attacking the C2=C3 bond.

-

Isomerization: Base-catalyzed migration of the double bond to the thermodynamically more stable (but potentially unwanted) 1H-indene or 3H-indene isomers.[2]

-

Oxidative Cleavage: Rupture of the electron-rich double bond by non-selective oxidants (e.g., KMnO4).[2]

This guide details three chemoselective protocols designed to bypass these failure modes. These methods prioritize neutral or mildly basic conditions to preserve the integrity of the indene core.

Reactivity Map & Decision Logic

Before selecting a protocol, consult the following reactivity logic map to ensure your downstream application aligns with the stability constraints of the indene ring.

Figure 1: Decision matrix for functionalizing 2-(1H-inden-2-yl)ethanol. Green paths indicate high-fidelity protocols described below.

Detailed Experimental Protocols

Protocol A: Activation via Sulfonylation (Mesylation)

Target: Conversion of -OH to a Leaving Group (OMs) for Nucleophilic Substitution.[2]

Rationale: Direct halogenation with SOCl₂ or PBr₃ generates HCl/HBr byproducts, which rapidly polymerize the indene.[3][2] Sulfonylation using Methanesulfonyl Chloride (MsCl) in the presence of Triethylamine (TEA) maintains a basic environment, preventing acid-catalyzed side reactions.[1][3][2]

Materials:

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the substrate and anhydrous DCM.

-

Cooling: Cool the solution to 0°C (ice bath). Critical: Low temperature prevents elimination side reactions.[1]

-

Base Addition: Add TEA dropwise. The solution remains clear.

-

Activation: Add MsCl dropwise over 10 minutes. A white precipitate (TEA[3][2]·HCl) will form immediately.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1).[3][2]

-

Quench: Quench with saturated NaHCO₃ (aq). Do not use HCl or water alone, as local acidity can trigger polymerization.[1][3][2]

-

Workup: Extract with DCM (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C.

-

Storage: The mesylate is unstable; use immediately for the next step (e.g., azide displacement or Finkelstein iodination).[2]

Protocol B: Chemoselective Oxidation (Dess-Martin Periodinane)

Target: Synthesis of 2-(1H-inden-2-yl)acetaldehyde.[1][2]

Rationale: The indene double bond is electron-rich and susceptible to electrophilic epoxidation. Dess-Martin Periodinane (DMP) acts as a nucleophilic oxidant at neutral pH, avoiding the harsh acidic conditions of Jones Reagent or the metal waste of PCC.[2]

Materials:

-

Buffer: Sodium Bicarbonate (NaHCO₃) (2.0 eq) - Optional but recommended to neutralize any residual acetic acid.[1][2]

-

Solvent: DCM (wet, water accelerates DMP mechanism)[1][3][2]

Procedure:

-

Dissolution: Dissolve the substrate in DCM (0.2 M) at room temperature.

-

Buffering: Add solid NaHCO₃ to the stirring solution.

-

Oxidation: Add DMP in a single portion. The reaction is typically exothermic; a water bath may be used to maintain 20-25°C.

-

Monitoring: Stir for 1-2 hours. TLC will show the disappearance of the alcohol (lower Rf) and appearance of the aldehyde (higher Rf).[2]

-

Quench (The "Reductive Workup"): Add a 1:1 mixture of saturated Na₂S₂O₃ (to reduce unreacted iodine species) and saturated NaHCO₃. Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).

-

Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography on silica gel (neutralized with 1% TEA) is often necessary as the aldehyde is prone to air oxidation.

Protocol C: Etherification/Esterification (Mitsunobu Reaction)

Target: Direct coupling to Phenols, Azides, or Carboxylates.[1][3][2]

Rationale: The Mitsunobu reaction operates under neutral conditions (redox chemistry) and is the "Gold Standard" for replacing the hydroxyl group of sensitive substrates with nucleophiles (Nu-H) without generating strong acids or bases.[2]

Mechanism Visualization:

Figure 2: Mitsunobu pathway avoiding carbocation formation.[1][2]

Procedure:

-

Mixture: Combine substrate (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), and the Nucleophile (e.g., Phenol, HN₃ source, or Carboxylic Acid, 1.2 eq) in anhydrous THF (0.1 M).

-

Cooling: Cool to 0°C.

-

Addition: Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise. The yellow color of DIAD should fade upon addition.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature overnight.

-

Workup: Concentrate directly and purify via column chromatography. Note: Triphenylphosphine oxide (TPPO) is the main byproduct and can be difficult to remove; using a polymer-supported phosphine can simplify purification.[2]

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Polymerization (Gummy residue) | Acidic conditions or high heat.[1][2] | Ensure all solvents are anhydrous. Use base (TEA/NaHCO₃) in all steps.[2] Keep T < 40°C. |

| Low Yield (Oxidation) | Over-oxidation to acid or decomposition.[3][2] | Switch from PCC/Jones to DMP or Swern. Stop reaction immediately upon TLC completion. |

| Isomerization (NMR shifts) | Base-catalyzed migration of double bond.[2] | Avoid strong bases (NaH, LDA).[1][3][2] Use mild bases (TEA, K₂CO₃) and minimize reaction times.[1][3][2] |

| Incomplete Reaction (Mesylation) | Water in solvent hydrolyzing MsCl.[2] | Distill DCM over CaH₂ or use molecular sieves. Increase MsCl to 1.5 eq. |

References

-

Indene Reactivity & Synthesis

-

Synthesis of substituted indenes: Miyamoto, M., et al. "Rhodium-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acid with Alkynes."[1][3][2][4] Organic Letters, 2008, 10(14), 2975-2978.[1][3] Link[3]

-

General Indene Polymerization: "Sensitized Radiation-Induced Polymerization of Indene."[5] MDPI Polymers, 2025.[1][3][2] Link[3][2]

-

-

Chemoselective Oxidation Protocols

-

Dess-Martin Periodinane (DMP):[1][2] Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1][3][2] Journal of Organic Chemistry, 1983, 48(22), 4155–4156.[1][3][2] Link[3]

-

Swern Oxidation (Alternative): Omura, K.; Swern, D. "Oxidation of alcohols by activated dimethyl sulfoxide."[1][3][2] Tetrahedron, 1978, 34(11), 1651-1660.[1][3][2] Link[3][2]

-

-

Mitsunobu Reaction on Sensitive Substrates

-

General Handling of 2-Substituted Indenes

Sources

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. Indene synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

Converting 2-(2-indenyl)ethanol to indenyl ethyl halides

Application Note & Protocol Guide

Topic: Strategic Conversion of 2-(2-Indenyl)ethanol to Indenyl Ethyl Halides for Advanced Synthetic Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Value of Indenyl Ethyl Halides

The indene scaffold is a privileged structure in chemistry, forming the core of numerous ligands in organometallic chemistry, materials science, and biologically active molecules.[1][2] The unique electronic and steric properties of the indenyl group, particularly the "indenyl effect," can enhance the reactivity of metal complexes in catalytic processes.[3][4][5] Consequently, functionalized indenyl derivatives serve as critical building blocks for creating novel catalysts and complex molecular architectures.[6][7][8]

2-(2-Indenyl)ethyl halides are particularly valuable synthetic intermediates. The halide functionality provides a reactive handle for a wide range of nucleophilic substitution and cross-coupling reactions, enabling the facile introduction of diverse functional groups at the terminus of the ethyl chain. This guide provides a detailed examination and robust protocols for the efficient conversion of 2-(2-indenyl)ethanol, a primary alcohol, into its corresponding ethyl bromide and ethyl chloride derivatives.

Mechanistic Rationale: Selecting the Optimal Halogenation Strategy

The conversion of an alcohol to an alkyl halide is a fundamental nucleophilic substitution reaction. However, the hydroxyl group (-OH) is a notoriously poor leaving group, necessitating its in-situ conversion to a more suitable alternative.[9][10] For primary alcohols like 2-(2-indenyl)ethanol, the reaction proceeds via an SN2 mechanism.[9][11][12] This pathway is crucial as it avoids the formation of an unstable primary carbocation, thereby preventing potential side reactions like rearrangements that are common in SN1 processes.[10][11]

The use of hydrohalic acids (HBr, HCl) is often disfavored for primary alcohols due to the harsh acidic conditions and slower reaction rates.[13][14] Reagents such as phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are superior choices for this transformation.[13][15][16] They react with the alcohol under milder conditions to form an intermediate with an excellent leaving group, which is then readily displaced by the halide ion in a concerted SN2 fashion.[10][17] This approach ensures high yields and product purity.

Visualizing the Synthetic Workflow

The general process for converting the starting alcohol to the target alkyl halide follows a clear and logical sequence of steps, from reaction setup to final product isolation.

Caption: General experimental workflow for the synthesis of indenyl ethyl halides.

Protocol I: Synthesis of 2-(2-Indenyl)ethyl Bromide

This protocol details the conversion of 2-(2-indenyl)ethanol to its bromide derivative using phosphorus tribromide (PBr₃).

Safety Precautions

-

Phosphorus Tribromide (PBr₃): PBr₃ is highly corrosive, toxic, and reacts violently with water, releasing HBr gas.[18][19] Always handle PBr₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves.[20][21] Keep a quenching agent (e.g., dry sand, sodium bicarbonate) nearby.

-

Anhydrous Solvents: Diethyl ether is extremely flammable. Ensure all operations are performed away from ignition sources.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 2-(2-Indenyl)ethanol | 160.21 | 5.00 g | 31.2 | 1.0 |

| Phosphorus Tribromide (PBr₃) | 270.69 | 3.1 mL (8.89 g) | 32.8 | 1.05 (0.35 per OH) |

| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 100 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-(2-indenyl)ethanol (5.00 g, 31.2 mmol).

-

Dissolution: Add anhydrous diethyl ether (100 mL) to the flask and stir until the alcohol is fully dissolved.

-

Inert Atmosphere: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0°C using an ice-water bath.

-

Reagent Addition: Slowly add phosphorus tribromide (3.1 mL, 32.8 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture over 100 g of crushed ice in a beaker with vigorous stirring to quench the excess PBr₃.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(2-indenyl)ethyl bromide as a clear oil.

Protocol II: Synthesis of 2-(2-Indenyl)ethyl Chloride

This protocol employs thionyl chloride (SOCl₂) for the synthesis of the chloride derivative, which offers the advantage that the byproducts (SO₂ and HCl) are gaseous and can be easily removed.[13]

Safety Precautions

-

Thionyl Chloride (SOCl₂): SOCl₂ is a corrosive and toxic liquid that reacts with water to produce toxic gases (HCl and SO₂). All operations must be conducted in a chemical fume hood. Wear appropriate PPE, including chemical splash goggles, a lab coat, and chemical-resistant gloves.

-

Pyridine: Pyridine is a flammable, harmful, and malodorous liquid. Handle with care in a well-ventilated area.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 2-(2-Indenyl)ethanol | 160.21 | 5.00 g | 31.2 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 2.5 mL (4.10 g) | 34.3 | 1.1 |

| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - | - |

| Anhydrous Pyridine | 79.10 | 2.8 mL (2.75 g) | 34.8 | 1.1 |

| Deionized Water | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |

Step-by-Step Procedure

-